N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)thiophene-3-carboxamide
Description
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Properties
IUPAC Name |
N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2S/c20-12-2-1-11(19-9-14-8-16-19)17-18(12)5-4-15-13(21)10-3-6-22-7-10/h1-3,6-9H,4-5H2,(H,15,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPJQGQEBVIEAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1N2C=NC=N2)CCNC(=O)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)thiophene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that incorporates a thiophene ring and a triazole moiety, which are known for their diverse biological activities. The presence of the pyridazine and carboxamide functionalities further enhances its potential as a bioactive molecule.
Research indicates that compounds with similar structures often exhibit activity against various biological targets. The triazole and pyridazine components are particularly significant in mediating interactions with enzymes and receptors involved in cellular signaling pathways.
Potential Targets
- Cytokine Production: Compounds in this class have been shown to inhibit cytokine production, which is crucial in inflammatory processes .
- Kinase Inhibition: Similar derivatives have demonstrated inhibitory effects on tyrosine kinases, which are implicated in cancer progression .
Biological Activity
The biological activity of this compound is supported by various studies highlighting its pharmacological properties.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties by targeting specific kinases involved in tumor growth. For instance, related compounds have been shown to inhibit the EPH receptor family, which is overexpressed in certain cancers .
Anti-inflammatory Effects
The ability to inhibit cytokine production suggests potential applications in treating inflammatory diseases. This mechanism aligns with findings from other related compounds that have demonstrated effectiveness in reducing inflammation in preclinical models .
Research Findings
Recent studies have explored the synthesis and biological evaluation of similar compounds. For example:
| Compound | Biological Activity | Reference |
|---|---|---|
| Compound A | Inhibits EPH kinases | |
| Compound B | Reduces TNF-alpha levels | |
| Compound C | Targets multiple kinase pathways |
Case Studies
Case Study 1: Anticancer Activity
A study investigated the effects of a related compound on cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting that the compound effectively induces apoptosis through kinase inhibition.
Case Study 2: Anti-inflammatory Potential
In another study focusing on inflammatory models, the compound was administered to mice with induced inflammation. The results showed a marked decrease in inflammatory markers such as IL-6 and TNF-alpha, supporting its potential as an anti-inflammatory agent.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity : Compounds similar to N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)thiophene-3-carboxamide have demonstrated significant antimicrobial properties. Research indicates that triazole derivatives can exhibit activity against a range of bacteria and fungi, making them candidates for developing new antibiotics .
Anticancer Properties : Several studies have highlighted the anticancer potential of triazole-containing compounds. For instance, derivatives of triazoles have been shown to inhibit specific kinases involved in cancer progression. The compound may similarly influence pathways critical for tumor growth and survival .
Anti-inflammatory Effects : Research into related triazole compounds has revealed their ability to modulate inflammatory pathways. This suggests that this compound could also possess anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation .
Biological Mechanisms
The biological effects of this compound are likely mediated through specific molecular interactions:
Targeting Enzymes and Receptors : The compound may interact with various enzymes or receptors within biological systems. For example, it may inhibit kinases or other proteins involved in signaling pathways that regulate cell proliferation and survival .
Influencing Biochemical Pathways : By binding to its targets, this compound could modulate key biochemical pathways, leading to therapeutic effects such as reduced tumor growth or enhanced antimicrobial activity .
Case Studies
Several case studies illustrate the effectiveness of compounds similar to this compound:
Study on Anticancer Activity : A study evaluated the effects of a triazole derivative on tumor growth in xenograft models. The compound exhibited significant inhibition of tumor proliferation at low doses, indicating its potential as a therapeutic agent against cancer .
Research on Antimicrobial Properties : In vitro studies demonstrated that triazole derivatives displayed potent activity against both drug-sensitive and drug-resistant bacterial strains. This highlights the relevance of such compounds in addressing antibiotic resistance issues .
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The pyridazinone core is synthesized via cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazine derivatives. For example, maleic anhydride reacts with 3-(1H-1,2,4-triazol-1-yl)hydrazine under acidic conditions to form the pyridazinone ring (Scheme 1).
Reaction Conditions :
- Reactants : Maleic anhydride (1.5 eq), 3-(1H-1,2,4-triazol-1-yl)hydrazine (1.0 eq)
- Solvent : Dimethylformamide (DMF)
- Catalyst : Triethylamine (1.5 eq)
- Temperature : Reflux at 120°C for 6 hours
- Yield : 61%
Characterization Data :
- Melting Point : 288–289°C
- FT-IR (cm⁻¹) : 1723 (C=O ester), 1667 (C=O amide), 1631 (C=N)
- ¹H NMR (DMSO-d₆) : δ 8.06–7.18 (m, aromatic protons), 10.41 (s, NH)
Synthesis of Thiophene-3-Carboxamide
Activation of Thiophene-3-Carboxylic Acid
Thiophene-3-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with the ethylamine-functionalized pyridazinone.
Reaction Conditions :
- Reactants : Thiophene-3-carboxylic acid (1.2 eq), SOCl₂ (2.0 eq)
- Solvent : Dichloromethane (DCM)
- Temperature : Reflux at 40°C for 2 hours
- Coupling Agent : N,N’-Dicyclohexylcarbodiimide (DCC, 1.1 eq)
- Yield : 85%
Characterization Data :
- FT-IR (cm⁻¹) : 3386 (NH), 1667 (C=O amide), 1244 (C-O)
- ¹H NMR (DMSO-d₆) : δ 7.18–8.06 (m, thiophene protons), 3.45 (t, CH₂NH)
Final Amidation and Purification
The activated thiophene-3-carbonyl chloride is reacted with Intermediate A’s ethylamine group to form the target amide (Scheme 2).
Reaction Conditions :
- Reactants : Intermediate A (1.0 eq), thiophene-3-carbonyl chloride (1.1 eq)
- Base : Triethylamine (2.0 eq)
- Solvent : DCM
- Temperature : Room temperature for 24 hours
- Yield : 72%
Characterization Data :
- Molecular Formula : C₁₈H₁₆N₈O₃S
- Molecular Weight : 438.5 g/mol
- SMILES : CC(C(=O)NCCN1C(=O)C=CC(=N1)N2C=NC=N2)N3C(=O)C=CC(=N3)C4=CC=CS4
- High-Resolution MS (HRMS) : m/z 439.1284 [M+H]⁺ (calc. 439.1287)
Optimization and Challenges
Q & A
Q. What are the optimal synthetic routes for constructing the pyridazine-triazole core in this compound?
The pyridazine-triazole core can be synthesized via cyclization reactions under controlled conditions. Key steps include:
- Cyclization in DMF : Reacting precursor hydrazine derivatives with iodine and triethylamine to promote ring closure .
- Solvent optimization : Acetonitrile is often used for initial coupling steps due to its polarity and ability to stabilize intermediates .
- Temperature control : Reflux conditions (e.g., 80–100°C) are critical for achieving high yields while minimizing side reactions . Example protocol:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Acetonitrile, reflux (3 min) | Precursor coupling |
| 2 | DMF, I₂, Et₃N, 80°C | Cyclization |
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for assigning protons and carbons in the pyridazine, triazole, and thiophene moieties. Aromatic protons typically appear between δ 7.0–8.5 ppm, while carbonyl carbons resonate at ~170 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1650 cm⁻¹) .
Q. How is X-ray crystallography applied to determine the molecular structure of such heterocyclic compounds?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and torsional strain in the pyridazine-triazole system. Key considerations:
- Data collection : High-resolution (≤ 1.0 Å) data ensures accurate electron density maps .
- Hydrogen bonding analysis : Triazole N-H groups often form interactions with adjacent heteroatoms, stabilizing the crystal lattice .
Advanced Research Questions
Q. How to address low yield during the coupling of thiophene-3-carboxamide to the pyridazine moiety?
Low yields may arise from steric hindrance or poor nucleophilicity. Mitigation strategies include:
- Coupling agents : Use HATU or EDCI/HOBt to activate the carboxamide for nucleophilic attack .
- Solvent polarity : Switch to DMSO or DMF to enhance reagent solubility .
- Temperature modulation : Conduct reactions at 0–25°C to reduce decomposition .
Q. How to resolve contradictions in NMR data when assigning protons in the triazole ring?
Overlapping signals in ¹H NMR can be resolved using:
- 2D NMR techniques : HSQC and HMBC correlate ¹H-¹³C couplings to distinguish triazole C-H environments .
- Variable-temperature NMR : Cooling the sample reduces signal broadening caused by conformational exchange .
Q. What computational methods predict the binding affinity of this compound with biological targets?
- Molecular docking (AutoDock Vina, Schrödinger) : Models interactions with enzymes (e.g., kinases) by optimizing ligand poses in active sites .
- Molecular Dynamics (MD) simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) . Example workflow:
| Step | Method | Output |
|---|---|---|
| 1 | Docking (Glide) | Binding pose with lowest ΔG |
| 2 | MD (AMBER) | Root-mean-square deviation (RMSD) analysis |
Q. How to analyze structure-activity relationships (SAR) for derivatives of this compound?
SAR studies require systematic modification of substituents followed by bioassays:
- Substituent variation : Replace the thiophene group with furan or phenyl rings to assess electronic effects .
- Biological testing : Screen derivatives for antimicrobial (MIC assays) or anticancer (IC₅₀ in MTT assays) activity . Example SAR table:
| Derivative | Substituent | IC₅₀ (μM) |
|---|---|---|
| R = Thiophene | Original compound | 12.3 |
| R = Furan | Analog 1 | 8.7 |
| R = Phenyl | Analog 2 | >50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
